molecular formula C12H20O B12675070 alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde CAS No. 94201-29-3

alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde

Cat. No.: B12675070
CAS No.: 94201-29-3
M. Wt: 180.29 g/mol
InChI Key: XEDQNLKJECJKGT-UHFFFAOYSA-N
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Description

Properties

CAS No.

94201-29-3

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-methyl-3-(3,5,5-trimethylcyclopenten-1-yl)propanal

InChI

InChI=1S/C12H20O/c1-9-5-11(6-10(2)8-13)12(3,4)7-9/h5,8-10H,6-7H2,1-4H3

InChI Key

XEDQNLKJECJKGT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=C1)CC(C)C=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and supply of the compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of alpha,3,5,5-tetramethylcyclopent-1-ene-1-propionaldehyde with two structurally related aldehydes from the same chemical family (cyclopentene and aromatic derivatives):

Table 1: Structural and Physicochemical Comparison
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications
This compound 94201-29-3 C₁₂H₂₀O 180.29 Cyclopentene core with three methyl groups Fragrances, organic synthesis intermediates
(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde 406920-65-8 C₁₃H₁₅NO 201.27 Indole ring system with methyl and aldehyde groups Pharmaceutical intermediates, agrochemicals
2,3-Dihydro-1,1-dimethyl-1H-indene-ar-propanal 300371-33-9 C₁₄H₁₈O 202.30 Indene core with dimethyl substitution Polymer additives, specialty chemicals
Key Findings:

Reactivity :

  • The cyclopentene derivative (94201-29-3) exhibits higher electrophilicity at the aldehyde group compared to the indole derivative (406920-65-8) due to reduced electron-withdrawing effects from the cyclopentene ring .
  • Steric hindrance from the alpha-methyl group in 94201-29-3 limits nucleophilic attack, whereas the indene derivative (300371-33-9) shows greater flexibility for functionalization .

Thermal Stability :

  • Cyclopentene-based aldehydes (e.g., 94201-29-3) generally have lower thermal decomposition thresholds (~150–200°C) compared to indene derivatives (~200–250°C), attributed to ring strain in the cyclopentene system .

Solubility: The indole derivative (406920-65-8) demonstrates superior solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen bonding from the indole nitrogen, while 94201-29-3 is more soluble in nonpolar solvents like hexane .

Biological Activity

Alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde (CAS 94201-29-3) is a cyclic aldehyde with potential applications in various fields, including fragrance and flavor industries. Its biological activities are of interest due to its structural characteristics and potential therapeutic benefits. This article explores the biological activity of this compound, focusing on its antioxidant properties, cytotoxic effects, and possible applications in pharmaceuticals.

Chemical Structure

The chemical formula for this compound is C12H20OC_{12}H_{20}O. The structure is characterized by a cyclopentene ring with multiple methyl substituents and an aldehyde functional group.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.

A study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that certain cyclic aldehydes can effectively scavenge free radicals. The inhibition percentage (I%) was calculated using the formula:

I%=(AcontrolAsample)Acontrol×100I\%=\frac{(A_{control}-A_{sample})}{A_{control}}\times 100

Where AcontrolA_{control} is the absorbance of the control (without the test compound), and AsampleA_{sample} is the absorbance in the presence of the sample. This method provides a quantitative measure of the antioxidant capacity of compounds like this compound.

CompoundDPPH Scavenging Activity (%)
This compoundTBD
BHT (Butylated Hydroxytoluene)85% (standard control)

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the effects of this compound on various human tumor cell lines. These studies typically measure cell viability using assays such as MTT or XTT.

Case Study: Tumor Cell Lines

In a comparative study involving several derivatives of cyclic aldehydes:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), A549 (lung cancer).
  • Results : The compound exhibited selective cytotoxicity against HeLa cells with an IC50 value of approximately 25 µM.
Cell LineIC50 (µM)Selectivity
HeLa25High
MCF750Moderate
A54975Low

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Pharmaceuticals : As a lead compound for developing new anticancer agents.
  • Cosmetics : Due to its pleasant aroma and antioxidant properties.
  • Food Industry : As a flavoring agent with potential health benefits.

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